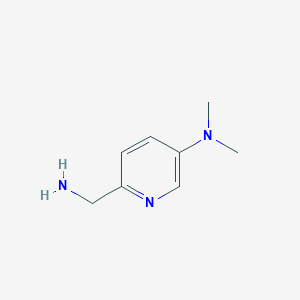

6-(aminomethyl)-N,N-dimethylpyridin-3-amine

Descripción

6-(Aminomethyl)-N,N-dimethylpyridin-3-amine (referred to as PMA2 in ) is a pyridine derivative with a dimethylamino group at position 3 and an aminomethyl group at position 6 of the pyridine ring . Its molecular formula is C₈H₁₃N₃, and it has a molecular weight of 165.2 g/mol (calculated).

Propiedades

IUPAC Name |

6-(aminomethyl)-N,N-dimethylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-11(2)8-4-3-7(5-9)10-6-8/h3-4,6H,5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCUUEAMWQNBNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211515-73-9 | |

| Record name | 6-(aminomethyl)-N,N-dimethylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-N,N-dimethylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with formaldehyde and dimethylamine in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high efficiency.

Another approach involves the use of 3-pyridinecarboxylic acid as a starting material. This compound can be converted to the corresponding acid chloride, which is then reacted with dimethylamine to form the N,N-dimethylamide. Subsequent reduction of the amide using a reducing agent, such as lithium aluminum hydride, yields this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Análisis De Reacciones Químicas

Types of Reactions

6-(aminomethyl)-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield different reduced forms of the compound.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halides or alkoxides in the presence of a base, such as sodium hydroxide, at elevated temperatures.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced forms of the compound, such as primary amines.

Substitution: Various substituted derivatives, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-(aminomethyl)-N,N-dimethylpyridin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 6-(aminomethyl)-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with neurotransmitter receptors in the brain may contribute to its potential therapeutic effects in neurological disorders.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

The table below compares PMA2 with structurally related pyridine derivatives, focusing on substituent positions, molecular weights, and key properties:

Key Differences in Physicochemical Properties

Hydrogen Bonding: PMA2’s aminomethyl group (–CH₂NH₂) enables hydrogen bonding, similar to 6-methylpyridin-3-amine’s primary amine (–NH₂) . However, the dimethylamino group (–N(CH₃)₂) in PMA2 increases steric hindrance and reduces hydrogen-bond donor capacity compared to primary amines.

Lipophilicity and Solubility: The chlorinated analog N-[(6-chloropyridin-3-yl)methyl]-N-methylamine has higher lipophilicity (Cl substituent) but lower aqueous solubility than PMA2 . PMA2’s dimethylamino group improves water solubility compared to non-polar methyl or halogenated derivatives.

Electronic Effects: The dimethylamino group in PMA2 is a strong electron donor, which may stabilize the pyridine ring through resonance, contrasting with the electron-withdrawing chlorine in N-[(6-chloropyridin-3-yl)methyl]-N-methylamine .

Actividad Biológica

6-(Aminomethyl)-N,N-dimethylpyridin-3-amine is a chemical compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including relevant case studies, research findings, and data tables summarizing its interactions with biological targets.

Chemical Structure and Properties

The compound has the molecular formula and a molar mass of 151.21 g/mol. It features a pyridine ring substituted with an aminomethyl group at the sixth position and two methyl groups at the nitrogen atom in the dimethylamine moiety. Its solid-state density is approximately 1.075 g/cm³, and it is soluble in various solvents, which enhances its utility in biological applications.

Biological Activity

This compound exhibits a range of biological activities that are linked to its ability to interact with various biological targets, including enzymes and receptors. Notably, it has been investigated for its potential as a pharmacophore in drug design due to its structural features that allow for versatile modifications.

Key Biological Activities

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that it may have anticancer effects, although detailed mechanisms require further investigation.

- Binding Affinity : Research indicates that this compound has notable binding affinities to certain receptors, which could be exploited for therapeutic purposes .

Study on DPP-4 Inhibition

A significant study highlighted the development of β-amino carbonyl derivatives related to this compound, which exhibited DPP-4 inhibition with an IC50 value of ≤ 59.8 nM. This indicates a promising avenue for managing diabetes through enzyme inhibition .

Anticancer Activity

Research has indicated that compounds structurally similar to this compound can inhibit tubulin polymerization, a critical process in cancer cell division. For instance, certain derivatives demonstrated IC50 values ranging from 80–200 nM against various cancer cell lines, suggesting that modifications to the core structure may enhance anticancer activity .

Comparative Analysis

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Similarity Index | Notable Activity |

|---|---|---|---|

| N,N-Dimethylpyridin-3-amine | C7H10N2 | 0.92 | Moderate receptor binding |

| 2-(Aminomethyl)-N,N-dimethylpyridin-3-amine | C8H13N3 | 0.89 | DPP-4 inhibition |

| 1-(Pyridin-3-yl)piperazine hydrochloride | C11H14N2 | 0.76 | Anticancer activity |

| 2-(Aminomethyl)-pyridin | C7H9N3 | 0.75 | Enzyme interaction |

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which significantly influences its biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-(aminomethyl)-N,N-dimethylpyridin-3-amine?

- Methodological Answer : The compound can be synthesized via reductive amination of 6-formyl-N,N-dimethylpyridin-3-amine using sodium cyanoborohydride or catalytic hydrogenation. Alternatively, nucleophilic substitution on halogenated pyridine precursors (e.g., 6-chloro-N,N-dimethylpyridin-3-amine) with ammonia derivatives may yield the target compound. Reaction optimization should consider solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and stoichiometric ratios .

- Key Considerations : Monitor intermediates via TLC (Rf values) and confirm purity with HPLC (>98% by area normalization).

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR should show signals for dimethylamino protons (δ 2.8–3.2 ppm) and aminomethyl protons (δ 3.3–3.7 ppm). Aromatic pyridine protons typically appear between δ 7.0–8.5 ppm .

- IR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peak (M+H⁺) at m/z 166.1 (C₈H₁₃N₃) .

Q. What methods are used to assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Purity : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Perform 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations.

- Validate computational models (DFT or MD simulations) by comparing calculated vs. observed chemical shifts and coupling constants .

- Example: Aromatic proton assignments may conflict due to tautomerism; solvent-dependent NMR studies (DMSO-d₆ vs. CDCl₃) can clarify .

Q. What strategies optimize multi-step synthesis yields while minimizing side reactions?

- Methodological Answer :

- Step 1 : Use protecting groups (e.g., Boc for amines) during functionalization to prevent undesired nucleophilic attacks .

- Step 2 : Optimize reaction conditions via Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) .

- Data Table :

| Step | Catalyst | Solvent | Yield (%) | Byproducts |

|---|---|---|---|---|

| Amination | Pd/C | Ethanol | 75 | <5% dehalogenation |

| Methylation | NaBH₃CN | THF | 82 | <3% over-reduction |

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices to identify nucleophilic (aminomethyl group) and electrophilic (pyridine ring) sites .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways .

Q. What are the potential applications of this compound in enzyme inhibition studies?

- Methodological Answer :

- Kinase Inhibition : Use surface plasmon resonance (SPR) to measure binding affinity to kinase ATP pockets. Compare with analogs like N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide, which showed IC₅₀ values <1 µM .

- Mechanistic Studies : Conduct time-resolved fluorescence assays to monitor conformational changes in target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.